Cas no 2287283-47-8 (1-(2,4-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane)
![1-(2,4-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane structure](https://ja.kuujia.com/scimg/cas/2287283-47-8x500.png)
1-(2,4-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane 化学的及び物理的性質
名前と識別子
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- 2287283-47-8
- 1-(2,4-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane
- EN300-6761081
-
- インチ: 1S/C13H15I/c1-9-3-4-11(10(2)5-9)12-6-13(14,7-12)8-12/h3-5H,6-8H2,1-2H3
- InChIKey: BZQJVODYDCHQRD-UHFFFAOYSA-N
- ほほえんだ: IC12CC(C3C=CC(C)=CC=3C)(C1)C2
計算された属性
- せいみつぶんしりょう: 298.02185g/mol
- どういたいしつりょう: 298.02185g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 0Ų
1-(2,4-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6761081-0.05g |
1-(2,4-dimethylphenyl)-3-iodobicyclo[1.1.1]pentane |
2287283-47-8 | 95.0% | 0.05g |
$1807.0 | 2025-03-13 | |
Enamine | EN300-6761081-0.5g |
1-(2,4-dimethylphenyl)-3-iodobicyclo[1.1.1]pentane |
2287283-47-8 | 95.0% | 0.5g |
$2066.0 | 2025-03-13 | |
Enamine | EN300-6761081-0.1g |
1-(2,4-dimethylphenyl)-3-iodobicyclo[1.1.1]pentane |
2287283-47-8 | 95.0% | 0.1g |
$1893.0 | 2025-03-13 | |
Enamine | EN300-6761081-0.25g |
1-(2,4-dimethylphenyl)-3-iodobicyclo[1.1.1]pentane |
2287283-47-8 | 95.0% | 0.25g |
$1980.0 | 2025-03-13 | |
Enamine | EN300-6761081-1.0g |
1-(2,4-dimethylphenyl)-3-iodobicyclo[1.1.1]pentane |
2287283-47-8 | 95.0% | 1.0g |
$2152.0 | 2025-03-13 | |
Enamine | EN300-6761081-2.5g |
1-(2,4-dimethylphenyl)-3-iodobicyclo[1.1.1]pentane |
2287283-47-8 | 95.0% | 2.5g |
$4216.0 | 2025-03-13 | |
Enamine | EN300-6761081-10.0g |
1-(2,4-dimethylphenyl)-3-iodobicyclo[1.1.1]pentane |
2287283-47-8 | 95.0% | 10.0g |
$9252.0 | 2025-03-13 | |
Enamine | EN300-6761081-5.0g |
1-(2,4-dimethylphenyl)-3-iodobicyclo[1.1.1]pentane |
2287283-47-8 | 95.0% | 5.0g |
$6239.0 | 2025-03-13 |
1-(2,4-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane 関連文献
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
1-(2,4-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentaneに関する追加情報
1-(2,4-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane: A Comprehensive Overview
1-(2,4-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane is a unique organic compound with the CAS number 2287283-47-8. This compound belongs to the class of bicyclic compounds, specifically featuring a bicyclo[1.1.1]pentane framework, which is a highly strained structure due to its bridgehead configuration. The presence of the 3-iodo substituent and the 2,4-dimethylphenyl group introduces significant steric and electronic effects, making this compound a subject of interest in both academic and industrial research.
The synthesis of 1-(2,4-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane involves a series of carefully designed reactions, often starting from simpler precursors like cyclohexene or other cyclic alkenes. The formation of the bicyclo[1.1.1]pentane skeleton typically requires ring-closing metathesis or other advanced cycloaddition techniques. The introduction of the iodo group at the bridgehead position is achieved through nucleophilic substitution or electrophilic iodination methods, depending on the specific conditions and reagents used.
Recent studies have highlighted the potential of bicyclo[1.1.1]pentane derivatives in drug discovery and development. The rigid structure of this compound provides excellent opportunities for exploring its pharmacokinetic properties, such as bioavailability and metabolic stability. Additionally, the 2,4-dimethylphenyl group enhances lipophilicity, which is crucial for membrane permeability in drug candidates.
In terms of applications, 1-(2,4-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane has shown promise in medicinal chemistry as a building block for constructing complex molecular architectures. Its use as an intermediate in total synthesis has been documented in several recent publications, where it serves as a key component in assembling bioactive natural products and synthetic analogs.
From a structural perspective, the compound's bicyclo[1.1.1]pentane core exhibits unique electronic properties due to its high ring strain and restricted conformational flexibility. This makes it an ideal candidate for studying non-covalent interactions in chemical biology and materials science. For instance, researchers have explored its ability to act as a template for self-assembling nanostructures or as a ligand in coordination chemistry.
The presence of the iodo group at the bridgehead position introduces additional functionality to this compound. Iodo groups are known for their reactivity in various organic transformations, such as cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and nucleophilic substitutions. These reactions allow for further functionalization of the molecule, enabling the creation of diverse derivatives with tailored properties.
Recent advancements in computational chemistry have also provided deeper insights into the electronic structure and reactivity of bicyclo[1.1.1]pentane derivatives like this compound. Quantum mechanical calculations have revealed that the high ring strain significantly alters the electron density distribution within the molecule, making it more susceptible to certain types of chemical transformations.
In conclusion, 1-(2,4-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane (CAS No: 2287283-47-8) is a versatile compound with a wide range of applications in organic synthesis and materials science. Its unique structure and functional groups make it an invaluable tool for researchers aiming to explore novel chemical reactions and develop innovative molecular architectures.
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